2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[cyano(thiophen-3-yl)methyl]acetamide
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Overview
Description
2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[cyano(thiophen-3-yl)methyl]acetamide is a complex organic compound featuring a thiazole ring, a thiophene ring, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[cyano(thiophen-3-yl)methyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the tert-butyl group. The thiophene ring is then incorporated, and the cyano group is added through a nucleophilic substitution reaction. The final step involves the formation of the acetamide linkage under controlled conditions, often using reagents such as acetic anhydride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[cyano(thiophen-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the conversion of the cyano group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[cyano(thiophen-3-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[cyano(thiophen-3-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyano group and the thiazole ring play crucial roles in these interactions, often forming hydrogen bonds or coordinating with metal ions. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[cyano(phenyl)methyl]acetamide
- 2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[cyano(pyridin-3-yl)methyl]acetamide
- 2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[cyano(furan-3-yl)methyl]acetamide
Uniqueness
Compared to similar compounds, 2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[cyano(thiophen-3-yl)methyl]acetamide stands out due to the presence of the thiophene ring, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in materials science where unique structural features are advantageous.
Properties
IUPAC Name |
2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[cyano(thiophen-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS2/c1-15(2,3)14-17-11(9-21-14)6-13(19)18-12(7-16)10-4-5-20-8-10/h4-5,8-9,12H,6H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REAJKTYYVVWDCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CS1)CC(=O)NC(C#N)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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